molecular formula C5H9NO B2638229 2-Aminopent-4-yn-1-ol CAS No. 1260803-30-2

2-Aminopent-4-yn-1-ol

Cat. No.: B2638229
CAS No.: 1260803-30-2
M. Wt: 99.133
InChI Key: JCJYGCIFADHREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminopent-4-yn-1-ol is an organic compound with the molecular formula C₅H₉NO. It is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to a pentynyl chain. This compound is of interest due to its unique structure, which combines both an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopent-4-yn-1-ol can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the amino group to the alkyne.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Aminopent-4-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Formation of 2-aminopent-4-yn-1-one.

    Reduction: Formation of 2-aminopent-4-en-1-ol or 2-aminopentanol.

    Substitution: Formation of 2-aminopent-4-yn-1-chloride or 2-aminopent-4-yn-1-bromide.

Scientific Research Applications

2-Aminopent-4-yn-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Aminopent-4-yn-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the alkyne and hydroxyl groups can participate in various chemical reactions, altering the activity of the target molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: Similar structure but lacks the amino group.

    Propargyl alcohol: Contains an alkyne and hydroxyl group but has a shorter carbon chain.

    2-Aminobutan-1-ol: Similar structure but lacks the alkyne group.

Uniqueness

2-Aminopent-4-yn-1-ol is unique due to the presence of both an amino group and an alkyne group in the same molecule. This combination allows for a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its versatility and reactivity distinguish it from other similar compounds.

Properties

IUPAC Name

2-aminopent-4-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-3-5(6)4-7/h1,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJYGCIFADHREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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